4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(5-methylthiophene-2-carbonyl)piperidine
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Description
The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Heterocyclic compounds like this are of prime importance due to their extensive therapeutic uses . They have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . Synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The structure of the compound is based on the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound primarily involve the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters .Future Directions
The future directions for this compound could involve further exploration of its diverse pharmacological activities and its potential use in drug design, discovery, and development . It could also involve further investigation into its structure-activity relationship and in silico pharmacokinetic and molecular modeling studies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents . These compounds can make specific interactions with different target receptors .
Mode of Action
It’s known that the hydrogen bond accepting and donating characteristics of similar compounds allow them to interact specifically with different target receptors .
Biochemical Pathways
Similar compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown a wide range of pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-12-2-6-16(26-12)19(25)23-10-8-14(9-11-23)18-21-20-17-7-5-15(13-3-4-13)22-24(17)18/h2,5-7,13-14H,3-4,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTATXITIGMLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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